(2-Henicosyl-4,5-dihydro-4-(hydroxymethyl)oxazol-4-yl)methyl docosanoate
CAS No.: 93841-70-4
Cat. No.: VC17010707
Molecular Formula: C48H93NO4
Molecular Weight: 748.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93841-70-4 |
|---|---|
| Molecular Formula | C48H93NO4 |
| Molecular Weight | 748.3 g/mol |
| IUPAC Name | [2-henicosyl-4-(hydroxymethyl)-5H-1,3-oxazol-4-yl]methyl docosanoate |
| Standard InChI | InChI=1S/C48H93NO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-46-49-48(43-50,44-52-46)45-53-47(51)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h50H,3-45H2,1-2H3 |
| Standard InChI Key | MZMIGGKGVCIIDX-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCCCCCCCCCC1=NC(CO1)(CO)COC(=O)CCCCCCCCCCCCCCCCCCCCC |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound features a 4,5-dihydrooxazole (oxazoline) ring substituted at the 2-position with a henicosyl (C21) chain and at the 4-position with a hydroxymethyl group. The oxazoline ring is further esterified via a methylene bridge to docosanoic acid (C22), creating a bifunctional structure with distinct polar and nonpolar regions . This amphiphilic design is critical for its potential interactions with lipid membranes or hydrophobic substrates.
The IUPAC name, [2-henicosyl-4-(hydroxymethyl)-5H-1,3-oxazol-4-yl]methyl docosanoate, systematically describes its connectivity. The Standard InChIKey MZMIGGKGVCIIDX-UHFFFAOYSA-N provides a unique identifier for computational studies.
Physicochemical Characteristics
Key properties derived from its structure include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 748.3 g/mol |
| CAS Number | 93841-70-4 |
| EINECS | 299-041-7 |
| SMILES | CCCCCCCCCCCCCCCCCCCCCC1=NC(CO1)(CO)COC(=O)CCCCCCCCCCCCCCCCCCCCC |
The extended alkyl chains (henicosyl and docosanoyl) confer high hydrophobicity, while the oxazoline ring and hydroxymethyl group introduce limited polarity. This balance suggests solubility in nonpolar solvents like hexane or tetrahydrofuran, though experimental data remain sparse .
Synthesis Pathways
General Strategy
Synthesis likely involves multi-step reactions:
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Oxazoline Ring Formation: Cyclization of a β-amino alcohol precursor, such as 2-amino-1-henicosanol, with a carbonyl source.
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Hydroxymethyl Introduction: Functionalization via formaldehyde or glyoxylic acid.
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Esterification: Coupling the hydroxymethyl-oxazoline intermediate with docosanoic acid using activating agents like DCC (N,N'-dicyclohexylcarbodiimide).
Challenges and Optimization
The long alkyl chains pose steric challenges during esterification, necessitating high-temperature conditions or microwave-assisted synthesis. Purification likely requires chromatographic techniques, such as silica gel column chromatography, to separate the product from unreacted fatty acid .
| Supplier | Purity | Packaging | Price Range (USD/g) |
|---|---|---|---|
| Parchem | >95% | 1–100 mg | $200–$500 |
| VulcanChem | >90% | 10–500 mg | $150–$400 |
Handling requires standard laboratory precautions, including gloves and ventilation, due to limited toxicity data .
Future Research Directions
Biological Screening
Priority areas include:
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Antiviral Assays: Testing against enveloped viruses (e.g., influenza, HSV).
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Cytotoxicity Profiling: Establishing safe thresholds for cellular studies.
Structural Modifications
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Short-Chain Variants: Reducing alkyl chain length to improve solubility.
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Fluorescent Tagging: Enabling tracking in biological systems via conjugation with dyes.
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